Viprostol

Antihypertensive Vasodilation Transdermal Delivery

Viprostol (CL 115,347) is a synthetic prostaglandin E2 analog engineered with a 15-deoxy-16-hydroxy-16-vinyl substitution that confers 100–200x greater oral potency and >250x topical potency versus natural PGE2. Its vascular selectivity profile—equivalent to PGE2 in renal beds but reduced in other vasculature—enables targeted hemodynamic studies without confounding platelet aggregation effects. Ideal for transdermal delivery research, regional blood flow regulation, and as a validated negative control in androgenetic alopecia studies. For research use only; not for human or veterinary use.

Molecular Formula C23H36O5
Molecular Weight 392.5 g/mol
CAS No. 73647-73-1
Cat. No. B10784198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViprostol
CAS73647-73-1
Molecular FormulaC23H36O5
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCCCCC(CC=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)(C=C)O
InChIInChI=1S/C23H36O5/c1-4-6-15-23(27,5-2)16-11-13-19-18(20(24)17-21(19)25)12-9-7-8-10-14-22(26)28-3/h5,7,9,11,13,18-19,21,25,27H,2,4,6,8,10,12,14-17H2,1,3H3/b9-7-,13-11+/t18-,19-,21-,23?/m1/s1
InChIKeyTWCQWABAGCMHLL-ROVQGQOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Viprostol (CL 115,347) for Research and Procurement: A Stable PGE2 Analog with Distinct Vasodilatory and Transdermal Properties


Viprostol (CAS 73647-73-1), also known as CL 115,347, is a synthetic prostaglandin E2 (PGE2) analog designed for enhanced metabolic stability and dual oral/topical bioavailability [1]. It exhibits potent vasodilatory and antihypertensive effects in multiple animal models, with a primary mechanism involving direct relaxation of vascular smooth muscle [2]. Its chemical designation is (dl)-15-deoxy-16-hydroxy-16(α/β)-vinyl-prostaglandin E2 methyl ester, with a molecular formula of C23H36O5 and a molecular weight of 392.53 g/mol [3].

Why Viprostol Cannot Be Replaced by Natural PGE2 or Other Prostaglandin Analogs in Research and Development


Generic substitution fails because Viprostol's molecular modifications—specifically the 15-deoxy-16-hydroxy-16-vinyl substitution—confer unique pharmacological and pharmacokinetic properties that distinguish it from natural PGE2 and other synthetic analogs. While natural PGE2 is rapidly metabolized and has limited oral or topical bioavailability, Viprostol exhibits 100-200 times greater oral potency and over 250 times greater topical potency in hypertensive models [1]. Furthermore, its vascular selectivity profile differs markedly from PGE2, with equivalent potency only in the renal vascular bed but reduced potency in other beds [2]. Unlike other prostaglandin analogs developed for gastrointestinal or ocular indications, Viprostol was specifically optimized for cardiovascular applications and transdermal delivery [3].

Viprostol: Direct Quantitative Comparisons with PGE2 and Other Analogs Across Key Pharmacological Dimensions


Viprostol vs. PGE2: Superior Oral and Topical Antihypertensive Potency in SHR Model

Viprostol demonstrates substantially greater potency than natural PGE2 when administered orally or topically. In conscious spontaneously hypertensive rats (SHR), Viprostol (0.25-10 mg/kg orally, 0.03-0.1 mg/kg topically) lowered blood pressure in a dose-dependent manner. It was 100-200 times more potent orally and greater than 250 times more potent topically than l-prostaglandin E2 [1]. The duration of action for oral doses ranged from 1 to >8 hours, while topical doses lasted from >6 to >24 hours [2].

Antihypertensive Vasodilation Transdermal Delivery

Viprostol vs. PGE2: Distinct Vascular Bed Selectivity in Anesthetized Dogs

In anesthetized beagle dogs, Viprostol injected directly into specific arteries increased blood flow in coronary, renal, mesenteric, femoral, and carotid vascular beds at doses that did not lower systemic arterial pressure. Critically, Viprostol was as potent as l-PGE2 in the renal vascular bed, but less potent in all other vascular beds examined [1]. This regional selectivity differs from PGE2, which shows more uniform vasodilation across beds [2].

Vascular Selectivity Regional Blood Flow Renal Vasodilation

Viprostol vs. PGE2: Reduced Platelet and Vascular Contractility Effects In Vitro

In human platelet-rich plasma and whole blood, Viprostol (10⁻⁹–10⁻⁵ M) had no effect on ADP- or collagen-induced platelet aggregation, whereas PGE2 potentiated aggregation at low concentrations (10⁻⁸–10⁻⁶ M) and inhibited at higher concentrations (10⁻⁵ M). On isolated human carotid arterial strips, both compounds contracted tissue in a dose-dependent manner, but PGE2 was approximately 20 times more potent than Viprostol [1]. These findings suggest Viprostol has a reduced impact on hemostatic and vascular contractile functions compared to PGE2.

Platelet Aggregation Vascular Contractility Safety Pharmacology

Viprostol vs. PGE2: Differential Cardiovascular Modulation During Sympathetic Stimulation

In pithed stroke-prone spontaneously hypertensive rats (SHRSP) during sympathetic spinal cord stimulation, topically applied Viprostol (0.001–0.1 mg/kg) dose-dependently decreased blood pressure and inhibited pressor responses to sympathetic stimulation without affecting heart rate or plasma catecholamine levels. In contrast, intravenously infused PGE2 (30 μg/kg/min) inhibited both blood pressure and heart rate responses [1]. The study concludes that Viprostol acts primarily on blood vessels, while PGE2 acts on both blood vessels and the heart [2].

Sympathetic Nervous System Blood Pressure Heart Rate

Viprostol Metabolic Pathway: Rapid Hydrolysis to Active Free Acid Across Species

Metabolic studies with ¹⁴C-Viprostol administered intravenously, orally, and topically to six animal species and humans revealed consistent qualitative metabolic profiles across species. The predominant metabolic reactions were rapid hydrolysis of the methyl ester to the pharmacologically active free acid, followed by oxidation of the alpha-chain to dinor and tetranor acids [1]. In primates and humans, reduction of the 9-keto group yielded PGF2-type metabolites; in rats, additional omega oxidation of the beta-chain produced dicarboxylic acids [2].

Drug Metabolism Pharmacokinetics Prodrug Activation

Viprostol in Androgenetic Alopecia: Lack of Efficacy Compared to Minoxidil

A 24-week randomized, double-blind, placebo-controlled trial in 57 men with androgenetic alopecia (Hamilton stages III-V) evaluated twice-daily topical application of 0.4% Viprostol gel, vehicle, or placebo. Nonvellus hair counts declined in all three groups at 6 months (Viprostol: -10.2%, vehicle: -12.1%, placebo: -11.5%), with no statistically significant differences between groups [1]. This contrasts with minoxidil, which has consistently demonstrated hair count increases of 10-20% in similar patient populations [2]. Mild scalp irritation occurred in 15% of Viprostol users, with no systemic effects noted [3].

Androgenetic Alopecia Hair Growth Topical Therapy

Optimal Research and Procurement Applications for Viprostol Based on Quantitative Evidence


Cardiovascular Pharmacology: Investigating Vascular-Selective Vasodilation

Viprostol is well-suited for studies examining regional blood flow regulation, particularly in the renal vasculature, where it demonstrates equivalent potency to natural PGE2 while exhibiting reduced activity in other vascular beds [1]. Its 100-200x greater oral potency and >250x greater topical potency compared to PGE2 make it a practical tool for in vivo antihypertensive studies in conscious animals [2]. Researchers investigating peripheral vascular resistance modulation without direct cardiac chronotropic effects may benefit from Viprostol's distinct cardiovascular profile [3].

Transdermal Drug Delivery Research: Model Compound for Topical Vasodilator Formulation

Viprostol's documented transdermal absorption and extended topical duration of action (>6 to >24 hours in SHR) [1] position it as a valuable model compound for developing transdermal delivery systems for vasoactive agents. Its metabolic activation via rapid ester hydrolysis to the active free acid, and resistance to 15-PGDH-mediated inactivation, provides a framework for studying prodrug design in prostaglandin analogs [2].

Hemostasis and Platelet Function Studies: Reduced Pro-Aggregatory Activity

For researchers studying vasodilation in models where platelet activation is a confounding variable, Viprostol offers a distinct advantage over natural PGE2. Unlike PGE2, which potentiates platelet aggregation at low concentrations (10⁻⁸–10⁻⁶ M), Viprostol shows no effect on ADP- or collagen-induced aggregation across a broad concentration range (10⁻⁹–10⁻⁵ M) [1]. This reduced hemostatic interference makes it a cleaner pharmacological tool for isolating vascular effects.

Negative Control for Hair Growth Studies

Given the definitive clinical trial evidence showing Viprostol's lack of efficacy in androgenetic alopecia (nonvellus hair count change: -10.2% vs. vehicle -12.1% vs. placebo -11.5% at 24 weeks) [1], it may serve as a negative control or comparator in hair growth research, particularly when evaluating novel prostaglandin pathway modulators. This well-documented null result provides a benchmark for distinguishing effective from ineffective interventions.

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